
7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with methoxy, oxazolyl, and phenyl groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Oxazolyl Group: The oxazolyl group is formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Attachment of the Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated quinoline derivative.
Industrial Production Methods
Industrial production of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and oxazolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. For example, as an IMPDH inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby inhibiting nucleotide biosynthesis . This can lead to antiproliferative effects in rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-6-(oxazol-5-yl)-2,3-dihydro-1H-quinazolin-4-ones: These compounds share a similar core structure but differ in the presence of a dihydroquinazoline ring instead of a quinoline ring.
7-Methoxy-2,3-dihydro-1H-quinazolin-4-ones: These compounds lack the oxazolyl and phenyl groups, resulting in different chemical properties and reactivity.
Uniqueness
7-Methoxy-6-(oxazol-5-yl)-2-phenylquinolin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to inhibit IMPDH distinguishes it from other similar compounds, making it a valuable target for drug development .
Eigenschaften
CAS-Nummer |
371249-67-1 |
|---|---|
Molekularformel |
C19H14N2O3 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
7-methoxy-6-(1,3-oxazol-5-yl)-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H14N2O3/c1-23-18-9-16-13(7-14(18)19-10-20-11-24-19)17(22)8-15(21-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22) |
InChI-Schlüssel |
HHMIBIGHTIBSRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)C4=CN=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


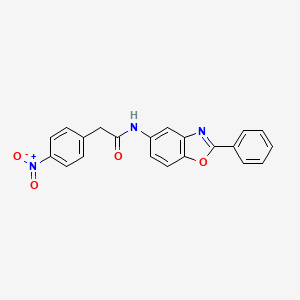
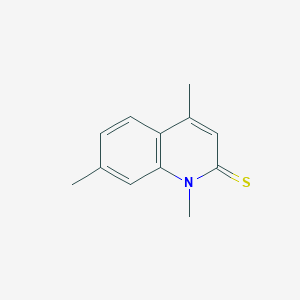

![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
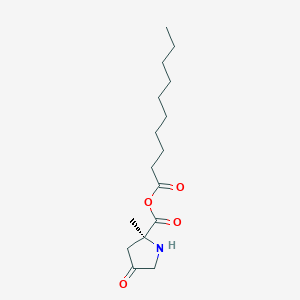
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
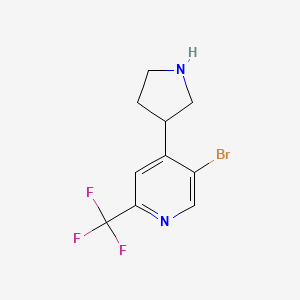
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
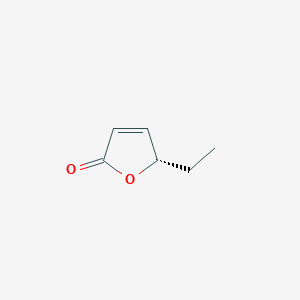
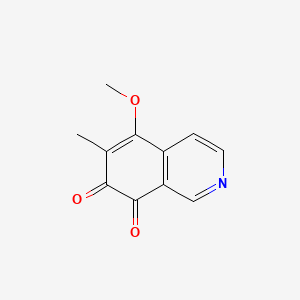

![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)

